Methyl Pentadecanoate

Description

This compound has been reported in Aristolochia grandiflora, Astragalus mongholicus, and Astragalus membranaceus with data available.

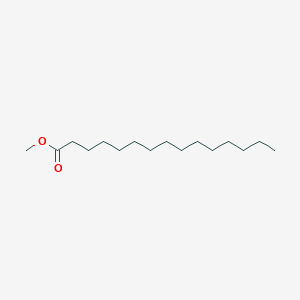

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl pentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUXKAZJZFLLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040769 | |

| Record name | Methyl pentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7132-64-1, 68937-84-8 | |

| Record name | Methyl pentadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7132-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pentadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007132641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C12-18, Me esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl pentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C12-18, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl pentadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PENTADECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0ZV6FAIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Pentadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl pentadecanoate, a saturated fatty acid methyl ester. It details its chemical and physical properties, safety information, and relevant experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound, also known as methyl n-pentadecanoate, is the methyl ester of pentadecanoic acid.[1] Its fundamental properties are summarized below.

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 7132-64-1 | [1] |

| Molecular Formula | C₁₆H₃₂O₂ | [1] |

| Molecular Weight | 256.42 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Synonyms | Pentadecanoic acid, methyl ester; Methyl n-pentadecanoate | [1] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 18-19 °C | [3] |

| Boiling Point | 141-142 °C at 3 mmHg | [3] |

| Density | 0.862 g/mL at 25 °C | [3] |

| Refractive Index | 1.437 - 1.440 at 20 °C | [3] |

| Flash Point | > 110 °C | [3] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [3] |

Safety and Hazard Information

This compound is considered a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Category | GHS Classification | Precautionary Statements |

| Eye Damage | Category 1 (H318: Causes serious eye damage) | P280, P305+P351+P338, P310 |

| Aquatic Toxicity | Toxic to aquatic organisms, may cause long-term adverse effects | [4] |

GHS - Globally Harmonized System of Classification and Labelling of Chemicals.

Biological and Metabolic Context

This compound is a fatty acid ester that can be found in various natural sources, including plants and bacteria.[1] It serves as a model compound in the study of lipid metabolism and fatty acid synthesis.[5] While not a key regulator in a specific signaling cascade, its metabolism is integrated within the broader context of fatty acid metabolism, where it can be synthesized from pentadecanoic acid and incorporated into more complex lipids or broken down for energy.[5][6]

Caption: Metabolic context of this compound.

Experimental Protocols

The following sections detail standardized procedures for the synthesis and analysis of this compound.

Synthesis via Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound from pentadecanoic acid and methanol using an acid catalyst.

Materials:

-

Pentadecanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

n-Hexane

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, dissolve a known quantity of pentadecanoic acid in an excess of anhydrous methanol (e.g., a 10:1 molar ratio of methanol to fatty acid).

-

While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the fatty acid weight).

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring for 2-4 hours.[7]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of n-hexane and wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation if required.

Caption: Workflow for synthesis of this compound.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of this compound, typically as part of a fatty acid methyl ester (FAME) mixture. This is a common method for analyzing fatty acid profiles in biological samples.[8]

Materials:

-

Sample containing this compound

-

Internal standard (e.g., methyl nonadecanoate)

-

Hexane (GC grade)

-

GC-MS system with a suitable capillary column (e.g., polar, biscyanopropyl-based or non-polar, 5% phenyl-methylpolysiloxane-based)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in hexane. If the sample is a complex lipid mixture, it must first be transesterified (e.g., using methanolic HCl or BF₃ in methanol) to convert all fatty acids to their methyl esters.[9]

-

Internal Standard: Add a known amount of an internal standard, such as methyl nonadecanoate (C19:0), to the prepared sample.[10]

-

GC-MS Parameters (Example):

-

Injector: 250°C, splitless mode.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 4°C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 50-550.

-

Transfer Line Temperature: 280°C.

-

-

Analysis: Inject 1 µL of the sample into the GC-MS. Identify the this compound peak by its retention time and mass spectrum (characteristic ions at m/z 74, 87, and the molecular ion at m/z 256).

-

Quantification: Calculate the concentration of this compound by comparing its peak area to the peak area of the internal standard, using a pre-established calibration curve.

Caption: Workflow for GC-MS analysis of this compound.

References

- 1. This compound | C16H32O2 | CID 23518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 7132-64-1 [thegoodscentscompany.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

An In-depth Technical Guide to the Synthesis of Methyl Pentadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl pentadecanoate, a fatty acid methyl ester (FAME) with applications in various research and industrial fields, including biodiesel production, cosmetics, and as a flavoring agent.[1] This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and visual diagrams of the reaction pathways.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two main routes: the esterification of pentadecanoic acid and the transesterification of triglycerides containing pentadecanoate moieties. Both acid and base catalysis are commonly employed, with the choice of method often depending on the starting material's purity and the desired scale of production.

Esterification of Pentadecanoic Acid

The direct esterification of pentadecanoic acid with methanol is a straightforward and widely used method.[2][3] This reaction is typically catalyzed by a strong acid to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and boron trifluoride (BF₃).[4][5] While effective, strong mineral acids like sulfuric acid can be corrosive and may require neutralization and removal steps during product purification.[5] Heterogeneous solid acid catalysts, such as certain clays and resins, are also utilized to simplify catalyst separation and minimize waste.[6][7]

Transesterification of Triglycerides

When the starting material is a triglyceride rich in pentadecanoic acid, transesterification is the preferred method. This process involves the reaction of the triglyceride with an alcohol, typically methanol, in the presence of a catalyst to produce a mixture of fatty acid methyl esters and glycerol.[8][9]

Base-catalyzed transesterification, using catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is generally faster than acid-catalyzed reactions under mild conditions.[4][10] However, this method is sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce the yield of the desired methyl ester. For feedstocks with high free fatty acid content, a two-step process involving an initial acid-catalyzed esterification followed by base-catalyzed transesterification is often employed.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of fatty acid methyl esters, including this compound, via various catalytic methods.

Table 1: Acid-Catalyzed Esterification of Fatty Acids

| Catalyst | Substrate | Methanol:Fatty Acid Molar Ratio | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| H₂SO₄ | Rapeseed Fatty Acids | 5:1 | 70 | 300 min | ~96.5 | [12] |

| H₂SO₄ | Oleic Acid/Lauric Acid | 3:1 to 9:1 | Not Specified | 80-120 min | Not Specified | [13] |

| HCl | Various Lipids | Not Specified | 45-100 | 1-16 h | >96 | [4] |

| BF₃ | Free Fatty Acids | Not Specified | 37 | 20 min | Not Specified | [4] |

| Acid Clays (KSF/0) | Stearic Acid | Not Specified | 150 | 3 h | 93 | [6] |

Table 2: Base-Catalyzed Transesterification of Triglycerides

| Catalyst | Feedstock | Methanol:Oil Molar Ratio | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| KOH | Waste Frying Vegetable Oil | 9.1:1 | 55 | 60 min | 90.56 | [9] |

| NaOH/KOH | Triglyceride | Not Specified | Room Temp | 2 min (for glycerolipids) | Not Specified | [4] |

| MgO | Canola Oil | 21:1 | 65 | 150 min | 93.28 | [9] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Pentadecanoic Acid with HCl

This protocol is adapted from a general method for the preparation of fatty acid methyl esters using hydrochloric acid.[4]

Materials:

-

Pentadecanoic acid

-

Methanol (reagent grade)

-

Concentrated Hydrochloric Acid (35%)

-

Toluene

-

Hexane

-

Anhydrous Sodium Sulfate

Procedure:

-

Prepare an 8% (w/v) HCl solution in methanol/water (85:15, v/v) by diluting concentrated HCl with methanol.

-

In a screw-capped glass tube, add the pentadecanoic acid sample.

-

Sequentially add 0.2 mL of toluene, 1.5 mL of methanol, and 0.3 mL of the 8% HCl solution. The final HCl concentration will be approximately 1.2% (w/v).

-

Seal the tube and vortex to mix the contents thoroughly.

-

Incubate the reaction mixture at 45°C overnight (approximately 14-16 hours) or at 100°C for 1-1.5 hours for a more rapid reaction.

-

After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the reaction tube.

-

Vortex the tube to extract the this compound into the hexane layer.

-

Centrifuge the tube to separate the phases.

-

Carefully transfer the upper hexane layer containing the product to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The solvent can be evaporated under a stream of nitrogen to yield the purified this compound. The product can be further purified by silica gel chromatography if necessary.[4]

Protocol 2: Direct Synthesis from a Lipid Source (Two-Step Hydrolysis and Methylation)

This protocol is based on a direct method for FAME synthesis from wet tissues or oils.[14][15]

Materials:

-

Lipid source containing pentadecanoate (e.g., wet tissue, oil)

-

1 N Potassium Hydroxide (KOH) in methanol

-

Sulfuric Acid (H₂SO₄)

-

Hexane

-

Internal standard (e.g., methyl tridecanoate, C13:0) if quantitative analysis is desired

Procedure:

-

Place the lipid sample into a screw-cap Pyrex tube. If using an internal standard, add it at this stage.

-

Add 1 N KOH in methanol to the tube.

-

Incubate the mixture at 55°C for 1.5 hours to hydrolyze the lipids to free fatty acids.

-

Cool the tube and neutralize the KOH by adding a sufficient amount of H₂SO₄.

-

Continue the incubation at 55°C for another 1.5 hours to methylate the free fatty acids.

-

After cooling, add hexane to the reaction tube.

-

Vortex the tube vigorously to extract the this compound into the hexane layer.

-

Centrifuge the tube to achieve phase separation.

-

Pipette the upper hexane layer into a gas chromatography vial for analysis or further purification.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the primary synthesis pathways for this compound.

Caption: Primary synthesis routes to this compound.

The diagram above illustrates the two main synthetic routes to this compound. The top pathway shows the acid-catalyzed esterification of pentadecanoic acid with methanol, yielding this compound and water. The bottom pathway depicts the base-catalyzed transesterification of a triglyceride containing pentadecanoate with methanol, which produces this compound and glycerol as a byproduct.

Caption: General experimental workflow for synthesis.

This flowchart outlines the general experimental workflow for the synthesis of this compound. The process begins with the selection of the starting material, which dictates the choice of the primary reaction pathway. Following the reaction, a series of workup steps including extraction, purification, and analysis are performed to isolate and characterize the final product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C16H32O2 | CID 23518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2021149025A1 - Totally recyclable catalysts for esterification reactions - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. digital.csic.es [digital.csic.es]

- 8. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. US20080015375A1 - Method for transesterification of triglycerides - Google Patents [patents.google.com]

- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 13. journal.uctm.edu [journal.uctm.edu]

- 14. A direct method for fatty acid methyl ester synthesis: application to wet meat tissues, oils, and feedstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

The Anaplerotic Role and Therapeutic Potential of Odd-Chain Fatty Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological roles of odd-chain fatty acid (OCFA) esters, with a particular focus on their metabolism, mechanisms of action, and therapeutic applications. OCFAs are fatty acids containing an odd number of carbon atoms, and their esterified forms, particularly triglycerides like triheptanoin, are emerging as significant players in cellular energy metabolism and the management of metabolic disorders.

Introduction to Odd-Chain Fatty Acid Esters

While the majority of naturally occurring fatty acids have an even number of carbon atoms, odd-chain fatty acids are found in trace amounts in sources like dairy fat, some plants, and fish.[1] Their significance lies in their unique metabolic fate. Unlike even-chain fatty acids, which are catabolized exclusively to acetyl-CoA, the β-oxidation of OCFAs yields both acetyl-CoA and a terminal three-carbon molecule, propionyl-CoA.[2][3] This distinction is the foundation of their primary biological role: anaplerosis.

Anaplerosis is the process of replenishing intermediates of the citric acid cycle (TCA cycle), a central hub of cellular energy production.[4] By providing a source of propionyl-CoA, which is converted to the TCA cycle intermediate succinyl-CoA, OCFA esters can restore depleted intermediates, thereby enhancing mitochondrial function.[5][6] This is particularly crucial in disease states where energy metabolism is compromised.

Synthesis and Metabolism of Odd-Chain Fatty Acid Esters

The metabolism of OCFA esters, exemplified by the well-studied triglyceride triheptanoin, is a multi-step process that culminates in the production of anaplerotic and ketogenic substrates.

Digestion and Absorption

Orally ingested OCFA triglycerides, such as triheptanoin, are hydrolyzed in the gastrointestinal tract by pancreatic lipases into glycerol and their constituent odd-chain fatty acids (e.g., heptanoate).[7] These fatty acids are then absorbed and transported to the liver and peripheral tissues.

Mitochondrial β-Oxidation

In the mitochondria, odd-chain fatty acids undergo β-oxidation. This process sequentially removes two-carbon units in the form of acetyl-CoA until the final three-carbon propionyl-CoA remains.[2]

The Anaplerotic Pathway: Propionyl-CoA to Succinyl-CoA

Propionyl-CoA enters the TCA cycle via a three-step enzymatic pathway:[2][8][9]

-

Propionyl-CoA Carboxylase: This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[9]

-

Methylmalonyl-CoA Epimerase: This enzyme converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[9]

-

Methylmalonyl-CoA Mutase: A vitamin B12-dependent enzyme, it rearranges L-methylmalonyl-CoA to form succinyl-CoA, which then enters the TCA cycle.[9]

This pathway represents the core anaplerotic function of odd-chain fatty acids.

Biological Roles and Therapeutic Applications

The primary therapeutic application of OCFA esters stems from their anaplerotic properties, making them a valuable treatment for inherited metabolic disorders, particularly long-chain fatty acid oxidation disorders (LC-FAODs).

Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs)

LC-FAODs are genetic disorders characterized by the inability to metabolize long-chain fatty acids, leading to severe energy deficiency, hypoglycemia, cardiomyopathy, and rhabdomyolysis.[10][11] Triheptanoin is an FDA-approved treatment for these disorders.[11] It provides an alternative energy source that bypasses the defective long-chain fatty acid oxidation pathway.[10][12] The production of both acetyl-CoA and propionyl-CoA helps to replenish TCA cycle intermediates, which are depleted in LC-FAOD patients, thereby improving energy production and reducing major clinical events.[12][13]

Other Potential Applications

The anaplerotic effects of OCFA esters suggest their potential utility in other conditions characterized by mitochondrial dysfunction and impaired energy metabolism, such as:

-

Pyruvate carboxylase deficiency: A rare metabolic disorder where anaplerosis is severely reduced.[4]

-

Epilepsy: Some studies suggest that triheptanoin may have anticonvulsant effects by replenishing TCA cycle intermediates in the brain.[6]

-

Cardiometabolic diseases: Higher circulating levels of OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have been associated with a lower risk of type 2 diabetes and cardiovascular disease.[1][5]

Quantitative Data on Triheptanoin Treatment

Clinical studies have provided quantitative evidence for the efficacy of triheptanoin in managing LC-FAODs.

| Outcome Measure | Pre-Triheptanoin | Post-Triheptanoin | Change | p-value | Study Population | Citation |

| Annualized MCE Rate (events/year) | 1.76 | 0.96 | -45% | 0.0319 | Severe LC-FAOD | [14] |

| Annualized Hospitalization Rate (events/year) | 1.43 | 0.76 | -46.9% | 0.0429 | Severe LC-FAOD | [14] |

| Median Emergency Applications (per month) | 0.19 | 0.08 | -58% | 0.009 | LC-FAOD | [15] |

| Mean Creatine Kinase during crisis (U/L) | Not specified | Not specified | Significant Decrease | <0.0001 | LC-FAOD | [15] |

MCE: Major Clinical Event (e.g., rhabdomyolysis, hypoglycemia, cardiomyopathy)

Experimental Protocols

Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a standard method for the extraction and quantification of total fatty acids from biological samples like plasma or tissues.

Objective: To quantify the concentration of odd-chain and other fatty acids.

Methodology:

-

Sample Preparation:

-

Lipid Extraction and Saponification:

-

Fatty Acid Extraction:

-

The fatty acids are extracted from the acidified methanol/water phase using an organic solvent like iso-octane. This step is repeated to ensure complete extraction.[16]

-

-

Derivatization:

-

GC-MS Analysis:

-

The derivatized samples are dried again, redissolved in iso-octane, and 1µL is injected into the GC-MS system.[16]

-

A standard curve is generated using known concentrations of unlabeled fatty acid standards mixed with the internal standard.[16]

-

The ratio of the unlabeled analyte to the labeled internal standard is used to determine the concentration of fatty acids in the samples.[16]

-

Conclusion and Future Directions

Odd-chain fatty acid esters, particularly triheptanoin, represent a significant advancement in the treatment of LC-FAODs and hold promise for other metabolic disorders. Their unique anaplerotic mechanism directly addresses the energy deficits that characterize these conditions. Future research should focus on elucidating the full spectrum of their biological effects, including their impact on cellular signaling and gene expression. Further clinical trials are warranted to explore their efficacy in a broader range of diseases associated with mitochondrial dysfunction. The continued development of robust analytical methods will be crucial for advancing our understanding and clinical application of these important biomolecules.

References

- 1. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 5. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triheptanoin - a medium chain triglyceride with odd chain fatty acids: a new anaplerotic anticonvulsant treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]

- 13. Anaplerotic Treatment of Long-Chain Fat Oxidation Disorders with Triheptanoin: Review of 15 years Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Triheptanoin in the management of long-chain fatty acid oxidation disorders: a profile of its use | springermedizin.de [springermedizin.de]

- 15. The effect of triheptanoin treatment on clinical and laboratory outcomes in patients with long-chain fatty acid oxidation disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lipidmaps.org [lipidmaps.org]

Methyl Pentadecanoate: A Technical Guide to its Role as a Biomarker for Dietary Intake

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl pentadecanoate, the methyl ester of pentadecanoic acid (C15:0), is increasingly recognized as a valuable biomarker for the dietary intake of certain foods, particularly dairy products. As an odd-chain saturated fatty acid, C15:0 is primarily derived from ruminant fat, making its concentration in biological samples a useful indicator of dairy consumption. This technical guide provides an in-depth overview of this compound as a dietary biomarker, including the metabolic pathways of its precursor, detailed experimental protocols for its quantification, a summary of key quantitative data, and a discussion of its applications and limitations in research and clinical settings.

Introduction

The accurate assessment of dietary intake is a significant challenge in nutritional research and clinical studies. Traditional methods, such as food frequency questionnaires and dietary recalls, are subject to recall bias and inaccuracies. Objective biomarkers of food consumption are therefore highly sought after to provide more reliable data. Pentadecanoic acid (C15:0), a saturated fatty acid with a 15-carbon chain, has emerged as a promising biomarker for dairy fat intake.[1][2][3] It is present in milk and other dairy products due to its synthesis by bacteria in the rumen of cows and other ruminants.[4] When analyzed in biological samples like plasma, serum, or adipose tissue, it is typically converted to its fatty acid methyl ester (FAME), this compound, for quantification by gas chromatography.[5] This guide will delve into the technical aspects of using this compound as a biomarker, providing researchers and drug development professionals with the necessary information to incorporate this tool into their studies.

Metabolism of Pentadecanoic Acid (C15:0)

Dietary pentadecanoic acid is absorbed in the small intestine and incorporated into various lipid pools within the body, including plasma lipids, cell membranes, and adipose tissue. The metabolic fate of odd-chain fatty acids like C15:0 differs from that of even-chain fatty acids at the final stage of beta-oxidation.

Caption: Metabolic fate of dietary pentadecanoic acid (C15:0).

The beta-oxidation of pentadecanoic acid yields six molecules of acetyl-CoA and one molecule of propionyl-CoA.[6][7][8] Propionyl-CoA is then carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase.[7] Methylmalonyl-CoA epimerase subsequently converts D-methylmalonyl-CoA to its L-isomer.[7] Finally, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the relationship between dairy intake and pentadecanoic acid (C15:0) levels in biological samples.

Table 1: Controlled Intervention Studies

| Study Population | Intervention (High Dairy) | Intervention (Low/Control Dairy) | Biological Sample | Mean C15:0 (% of total fatty acids) - High Dairy | Mean C15:0 (% of total fatty acids) - Low/Control Dairy | p-value | Reference |

| 124 healthy individuals | 3 servings/day of commercial dairy for 4 weeks | Energy-equivalent control products for 4 weeks | Plasma | 0.26 | 0.22 | < 0.0001 | [9] |

Table 2: Observational Studies - Correlation Coefficients (r)

| Study Population | Dietary Assessment Method | Biological Sample | Correlation of C15:0 with Total Dairy Intake (r) | Reference |

| ~2800 US adults (MESA) | Food Frequency Questionnaire | Plasma Phospholipids | 0.22 | [1][10] |

| Older men (>70 years) | 7-day dietary records | Phospholipids | 0.34 | [1][10] |

| Nurses' Health Study | Food Frequency Questionnaire | Not specified | 0.29 | [1][10] |

| 1180 adults (Food4Me study) | Food Frequency Questionnaire | Dried Blood Spots | Positive association with high-fat dairy | [11] |

Experimental Protocols

The quantification of pentadecanoic acid from biological samples typically involves lipid extraction, transesterification to form fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Experimental Workflow

Caption: General workflow for this compound analysis.

Detailed Methodologies

1. Lipid Extraction (Folch Method) [12]

-

Objective: To extract total lipids from a plasma or serum sample.

-

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

-

Protocol:

-

To 100 µL of plasma or serum in a glass centrifuge tube, add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex the mixture thoroughly for 1-2 minutes.

-

Add 200 µL of 0.9% NaCl solution to facilitate phase separation.

-

Vortex again and then centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

2. Transesterification to Fatty Acid Methyl Esters (FAMEs) [5][13][14]

-

Objective: To convert the extracted fatty acids into their more volatile methyl esters for GC analysis.

-

Materials:

-

Methanolic HCl (e.g., 3M) or Boron trifluoride-methanol solution (BF3-methanol, 14%)

-

Hexane

-

Saturated NaCl solution

-

-

Protocol (using Methanolic HCl):

-

Add 1 mL of 1M methanolic HCl to the dried lipid extract.

-

Seal the tube tightly and heat at 80°C for 1 hour.

-

Allow the tube to cool to room temperature.

-

Add 1 mL of water and 1.5 mL of hexane to the tube.

-

Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1500 x g for 10 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a GC autosampler vial.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [4][12]

-

Objective: To separate, identify, and quantify the FAMEs, including this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC-MS Parameters:

-

GC Column: A polar capillary column such as a DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film thickness) is often used for FAME analysis.[4]

-

Injection: 1 µL of the FAME extract is injected in splitless mode.[12]

-

Injector Temperature: 220-250°C.[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[4]

-

Oven Temperature Program:

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. For this compound, characteristic ions would be monitored.

-

Mass Range: 50-550 amu.

-

-

Biomarker Discovery and Validation Logic

The utility of this compound as a biomarker is underpinned by a logical progression of discovery and validation steps.

Caption: Logical flow for validating a dietary biomarker.

Discussion and Limitations

This compound is a strong biomarker for high-fat dairy intake.[15] However, researchers should be aware of its limitations. Pentadecanoic acid is also found in other food sources, such as ruminant meat and certain types of fish, which can be a confounding factor in populations with high consumption of these foods.[10] There is also some evidence suggesting potential for endogenous synthesis of odd-chain fatty acids, although dietary intake is considered the primary source.[15] The choice of biological matrix is also important, with adipose tissue reflecting long-term intake and plasma or serum reflecting more recent consumption.

Conclusion

This compound serves as a reliable and objective biomarker for the intake of dairy fat. Its quantification in biological samples, following standardized protocols for lipid extraction, transesterification, and GC-MS analysis, can significantly enhance the accuracy of dietary assessment in research and clinical settings. By understanding the metabolic pathways, analytical methodologies, and inherent limitations of this biomarker, researchers and drug development professionals can effectively utilize this compound to investigate the complex relationships between diet, health, and disease.

References

- 1. Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]

- 3. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid Methyl Ester (FAME) Analysis | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Recommended dairy product intake modulates circulating fatty acid profile in healthy adults: a multi-centre cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 14. researchgate.net [researchgate.net]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

The Occurrence and Analysis of Methyl Pentadecanoate in Food Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence of methyl pentadecanoate, the methyl ester of pentadecanoic acid (C15:0), in various food products. It details the analytical methodologies for its quantification, focusing on gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide explores the biological significance of pentadecanoic acid, particularly its role in cellular signaling pathways, offering valuable insights for researchers in nutrition, food science, and drug development.

Introduction to Pentadecanoic Acid (C15:0)

Pentadecanoic acid is an odd-chain saturated fatty acid found in various dietary sources. Its methylated form, this compound, is commonly used as a reference standard in the analytical quantification of fatty acid profiles in food and biological samples. Recent research has highlighted the potential health benefits of pentadecanoic acid, moving it from a simple dietary biomarker to a molecule of interest for its physiological functions.

Higher circulating levels of pentadecanoic acid have been associated with a reduced risk of cardiovascular disease. It is primarily obtained through the consumption of dairy products and ruminant meats, although it can also be synthesized endogenously to a lesser extent.

Quantitative Occurrence of this compound in Food Products

The concentration of pentadecanoic acid, and by extension this compound after derivatization, varies significantly across different food categories. Dairy and ruminant products are the most prominent sources. The following tables summarize the quantitative data of pentadecanoic acid found in the literature, presented as a percentage of total fatty acids. This value is equivalent to the percentage of this compound in the total fatty acid methyl esters (FAMEs) after analysis.

Table 1: Concentration of Pentadecanoic Acid (% of Total Fatty Acids) in Dairy Products

| Food Product | Mean Concentration (%) | Range (%) |

| Butter | 1.2 | 0.9 - 1.5 |

| Milk Fat | 1.05 | 0.8 - 1.3 |

| Cheese (Cheddar) | 1.1 | 0.9 - 1.4 |

| Cream | 1.1 | - |

| Yogurt | 1.0 | - |

Table 2: Concentration of Pentadecanoic Acid (% of Total Fatty Acids) in Meat and Fish

| Food Product | Mean Concentration (%) | Range (%) |

| Ruminant Meat Fat (Beef, Lamb) | 0.43 | 0.3 - 0.6 |

| Fish | - | 0.1 - 0.5 |

| Japanese Quail Fat | 0.05 | - |

Table 3: Concentration of Pentadecanoic Acid (% of Total Fatty Acids) in Other Food Products

| Food Product | Mean Concentration (%) | Range (%) |

| Common Bean | Trace | - |

| Coriander | Trace | - |

| Pepper (C. annuum) | Trace | - |

Experimental Protocols for Quantification

The standard method for the quantitative analysis of this compound in food products involves the extraction of lipids, followed by the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs) and subsequent analysis by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Lipid Extraction

A common and effective method for lipid extraction from food matrices is a modified Folch extraction.

Materials:

-

Homogenized food sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh a known amount of the homogenized food sample into a glass centrifuge tube.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Homogenize the mixture for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases.

-

Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

-

Repeat the extraction of the remaining aqueous layer twice more with the chloroform:methanol mixture.

-

Combine all chloroform extracts.

-

Dry the combined extract over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the total lipid extract.

-

Determine the weight of the extracted lipid.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

The following acid-catalyzed transesterification protocol is widely used and is based on AOAC Official Method 996.06.

Materials:

-

Lipid extract

-

Toluene

-

7% Boron trifluoride (BF3) in methanol

-

Hexane

-

Saturated NaCl solution

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Accurately weigh approximately 100 mg of the lipid extract into a screw-capped glass tube with a Teflon liner.

-

Add 2 mL of toluene to dissolve the fat.

-

Add 2 mL of 7% BF3-methanol reagent.

-

Cap the tube tightly and heat at 100°C for 45 minutes in a heating block or water bath, with occasional shaking.

-

Cool the tube to room temperature.

-

Add 2 mL of hexane and 2 mL of saturated NaCl solution.

-

Vortex the mixture for 1 minute and then allow the phases to separate.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890A GC or equivalent.

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.

-

Column: A highly polar capillary column, such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an Rt-2560 (100 m x 0.25 mm ID, 0.20 µm).[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 4 minutes.

-

Ramp to 240°C at 3°C/min.

-

Hold at 240°C for 15 minutes.

-

-

MS Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-550.

Quantification: Quantification is typically performed using an internal standard, such as methyl nonadecanoate (C19:0), which is added to the sample before the transesterification step.[2] The concentration of this compound is calculated by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Biological Significance and Signaling Pathways

Pentadecanoic acid is not merely a component of dietary fat but also an active signaling molecule with various biological effects. One of its key roles is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][4][5][6][7][8][9]

The AMPK Signaling Pathway

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[3][8] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[5][10] AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio) and by upstream kinases such as LKB1 and CaMKKβ.[3][8][10]

Activated AMPK works to restore cellular energy homeostasis by:

-

Inhibiting anabolic pathways that consume ATP, such as the synthesis of fatty acids, cholesterol, and proteins (e.g., via inhibition of the mTOR pathway).[3]

-

Activating catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake.

Studies have shown that pentadecanoic acid can activate AMPK, leading to increased glucose uptake in muscle cells.[4][6][7] This effect is mediated through the phosphorylation of downstream targets of AMPK, such as AS160, which promotes the translocation of the glucose transporter GLUT4 to the cell membrane.[4]

Pentadecanoic acid has also been shown to inhibit the JAK2/STAT3 signaling pathway, which is involved in cell proliferation and inflammation.[11]

Visualizations

Experimental Workflow for this compound Analysis

Pentadecanoic Acid and the AMPK Signaling Pathway

Conclusion

This compound, as the analytical derivative of pentadecanoic acid, is a key analyte for understanding the fatty acid composition of various food products, particularly those of dairy and ruminant origin. Accurate quantification through established protocols involving lipid extraction, transesterification, and GC-MS analysis is crucial for both nutritional labeling and research purposes. The growing body of evidence supporting the biological activities of pentadecanoic acid, especially its role in activating the AMPK signaling pathway, underscores its importance beyond that of a simple biomarker. This guide provides a foundational resource for researchers and professionals seeking to investigate the occurrence and significance of this unique fatty acid.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. shimadzu.com [shimadzu.com]

- 8. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. New insights on pentadecanoic acid with special focus on its controversial essentiality: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Metabolic Journey of Methyl Pentadecanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pentadecanoate, a methyl ester of the 15-carbon saturated fatty acid pentadecanoic acid, serves as a valuable model compound in the study of lipid metabolism. Its odd-chain fatty acid structure presents a unique metabolic pathway compared to the more common even-chain fatty acids, making it a subject of significant interest in understanding cellular energy homeostasis and the metabolic fate of dietary lipids. This technical guide provides a comprehensive overview of the metabolism of this compound, from its initial hydrolysis to its ultimate catabolism, supported by experimental data and detailed protocols for its investigation.

Absorption and Initial Hydrolysis

Upon oral administration, this compound, like other fatty acid esters, is presumed to undergo hydrolysis to release the free fatty acid, pentadecanoic acid, and methanol. This process is primarily facilitated by carboxylesterases present in the gastrointestinal tract and subsequently in the bloodstream and various tissues.

Carboxylesterases (CES), a diverse group of enzymes, are responsible for the hydrolysis of a wide range of ester-containing compounds. Human carboxylesterase 1 (hCE1), predominantly found in the liver, and human carboxylesterase 2 (hCE2), mainly expressed in the intestine, are the key enzymes involved in the metabolism of xenobiotic and endogenous esters. The specificity of these enzymes is influenced by the size of the acyl and alcohol groups of the ester.

Metabolic Fate of Pentadecanoic Acid: Beta-Oxidation

Once liberated, pentadecanoic acid, an odd-chain fatty acid, enters the mitochondrial matrix to undergo β-oxidation. This catabolic process systematically shortens the fatty acyl chain, producing acetyl-CoA in each cycle. Due to its odd number of carbon atoms, the final round of β-oxidation of pentadecanoic acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

The acetyl-CoA enters the citric acid cycle (Krebs cycle) for complete oxidation to CO2, generating ATP. The propionyl-CoA is converted to succinyl-CoA through a series of enzymatic reactions involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase. Succinyl-CoA then enters the citric acid cycle, contributing to cellular energy production.

Studies comparing the metabolism of odd- and even-chain fatty acids suggest that odd-chain fatty acids like pentadecanoic acid may be metabolized at a slower rate and can accumulate in adipose tissue to a greater extent than their even-chain counterparts.[1][2]

Quantitative Data on Metabolism

Direct quantitative data on the metabolism of this compound is limited in the scientific literature. However, data from studies on similar fatty acid methyl esters and odd-chain fatty acids can provide valuable insights.

Table 1: Comparative Metabolic Parameters

| Compound | Parameter | Value | Species | Tissue/System | Citation |

| Pentadecanoic Acid | Accumulation vs. Even-Chain Fatty Acids | Higher accumulation in epididymal fat | Mouse | Adipose Tissue | [1][2] |

| Methyl Palmitate (C16:0) | Myocardial Fatty Acid Oxidation (MFAO) | 375.03 ± 43.83 nmol/min/g | Mouse | Heart | [3][4][5] |

| Palmitate (C16:0) | Brain Uptake (Peak) | 15 min - 1 hr post-injection | Rat | Brain | [6] |

| Palmitate (C16:0) | Brain Retention (Aqueous Fraction) | 48% of total brain radioactivity at 45 min | Rat | Brain | [6] |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for studying the metabolism of this compound.

In Vitro Hydrolysis of this compound using Liver Microsomes

This protocol is designed to assess the rate of hydrolysis of this compound by liver carboxylesterases.

Materials:

-

This compound

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., heptadecanoic acid)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and liver microsomes. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Add this compound to the pre-warmed incubation mixture to initiate the reaction.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile and the internal standard to stop the reaction and precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Analysis: Reconstitute the dried extract in a suitable solvent and analyze the formation of pentadecanoic acid using a validated LC-MS/MS method.

In Vivo Biodistribution and Metabolism using Radiolabeled this compound

This protocol outlines a method to study the absorption, distribution, metabolism, and excretion of this compound in an animal model using a radiolabeled analog (e.g., 14C- or 3H-labeled).

Materials:

-

Radiolabeled this compound (e.g., [1-14C]this compound)

-

Animal model (e.g., rats or mice)

-

Oral gavage needles

-

Metabolic cages for collection of urine and feces

-

Scintillation counter and scintillation fluid

-

Tissue homogenizer

-

Solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

-

Dosing: Administer a known amount of radiolabeled this compound to the animals via oral gavage.

-

Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours) post-administration, collect blood samples, urine, and feces.

-

Tissue Harvesting: At the final time point, euthanize the animals and harvest various tissues of interest (e.g., liver, adipose tissue, heart, brain, muscle, intestine).

-

Radioactivity Measurement:

-

Blood, Urine, Feces: Measure the total radioactivity in an aliquot of each sample using a scintillation counter.

-

Tissues: Homogenize the tissues and measure the total radioactivity in an aliquot of the homogenate.

-

-

Metabolite Profiling:

-

Extract lipids from tissue homogenates and plasma using a method such as the Folch or Bligh-Dyer extraction.

-

Separate the lipid classes (e.g., triglycerides, phospholipids, free fatty acids) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

Quantify the radioactivity in each lipid fraction to determine the incorporation of the radiolabel.

-

Analyze the aqueous phase for water-soluble metabolites.

-

Conclusion

The metabolism of this compound follows a clear pathway involving initial hydrolysis to pentadecanoic acid, followed by the β-oxidation of this odd-chain fatty acid. While specific quantitative data for this compound remains an area for further investigation, the established principles of fatty acid metabolism and the provided experimental frameworks offer a robust foundation for researchers and drug development professionals. Understanding the nuances of odd-chain fatty acid metabolism is crucial for a complete picture of lipid biochemistry and its implications in health and disease.

References

- 1. Metabolism of odd-numbered fatty acids and even-numbered fatty acids in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Fatty Acid Metabolism with Dynamic 11C-Palmitate Positron Emission Tomography of Mouse Heart In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Fatty Acid Metabolism with Dynamic [11C]Palmitate Positron Emission Tomography of Mouse Heart In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Fatty Acid Metabolism with Dynamic [11C]Palmitate Positron Emission Tomography of Mouse Heart In Vivo. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Utilization of plasma fatty acid in rat brain: distribution of [14C]palmitate between oxidative and synthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for Gas Chromatography using Methyl Pentadecanoate Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) prior to analysis.[1][2][3][4] The use of an internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and injection volume. Methyl pentadecanoate (C15:0) is an ideal internal standard for many applications as pentadecanoic acid is a saturated fatty acid with an odd number of carbons, making it rare in most biological samples.[5][6] This document provides a detailed protocol for the analysis of fatty acids as their methyl esters using gas chromatography with a flame ionization detector (GC-FID) and this compound as the internal standard.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and GC analysis.

Materials and Reagents

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or toluene) at a concentration of approximately 10 mg/mL.

-

Derivatization Reagent: 14% Boron trifluoride in methanol (BF3-methanol) is a common and effective reagent for transesterification.[2][4][6] Alternatively, 2N methanolic potassium hydroxide (KOH) can be used for saponification followed by esterification.[1]

-

Solvents: High-purity hexane, methanol, and toluene are required.

-

Sample: The lipid-containing sample to be analyzed (e.g., oil, fat, biological tissue extract).

-

Sodium Chloride Solution: Saturated aqueous solution.

-

Anhydrous Sodium Sulfate: For drying the organic extract.

-

Glassware: Screw-cap vials, pipettes, and autosampler vials.

Sample Preparation: Transesterification to FAMEs

The following protocol describes the transesterification of lipids to FAMEs using BF3-methanol. This is a critical step to ensure the fatty acids are volatile enough for GC analysis.[1][2][4]

-

Sample Weighing: Accurately weigh approximately 25-50 mg of the lipid sample into a screw-cap vial.

-

Internal Standard Addition: Add a known volume of the this compound internal standard stock solution to the sample. The amount should be chosen to yield a peak area comparable to the major fatty acids in the sample.

-

Saponification (Optional but recommended for triglycerides): Add 2 mL of 2N methanolic KOH and heat at 60°C for 30 minutes with occasional vortexing. This step hydrolyzes the ester bonds in triglycerides.[1]

-

Esterification: Add 2 mL of 14% BF3-methanol reagent to the vial.[2][4][6]

-

Heating: Tightly cap the vial and heat in a heating block or water bath at 100°C for 30-45 minutes to facilitate the methylation of fatty acids.

-

Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge the vial briefly to separate the layers. The top hexane layer contains the FAMEs.

-

Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Sample Transfer: Transfer the dried hexane extract to an autosampler vial for GC analysis.

Gas Chromatography (GC-FID) Analysis

The following are typical instrument parameters for the analysis of FAMEs. These may need to be optimized depending on the specific instrument and column used.

| Parameter | Value |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | Highly polar capillary column (e.g., biscyanopropylpolysiloxane or Carbowax-type), 100 m x 0.25 mm ID, 0.20 µm film thickness[1] |

| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1-2 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 to 100:1 (can be adjusted based on sample concentration) |

| Oven Temperature Program | Initial temperature of 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes. |

| Detector Temperature | 260°C |

| Data Acquisition | Chromatography data system |

Data Presentation

Quantitative data from the GC-FID analysis should be organized for clear interpretation and comparison.

Retention Time Data

The following table provides an example of typical retention times for common fatty acid methyl esters relative to the internal standard, this compound.

| Fatty Acid Methyl Ester | Abbreviation | Typical Retention Time (min) |

| Methyl Myristate | C14:0 | 20.5 |

| This compound (IS) | C15:0 | 22.1 |

| Methyl Palmitate | C16:0 | 24.2 |

| Methyl Palmitoleate | C16:1 | 25.6 |

| Methyl Stearate | C18:0 | 28.5 |

| Methyl Oleate | C18:1n9c | 29.3 |

| Methyl Linoleate | C18:2n6c | 30.1 |

| Methyl Linolenate | C18:3n3 | 31.5 |

| Methyl Arachidate | C20:0 | 33.8 |

Note: Retention times are approximate and will vary depending on the specific GC system and conditions.

Quantitative Analysis

The concentration of each fatty acid in the original sample can be calculated using the following formula:

Concentration of Fatty Acid (mg/g) = (AreaFA / AreaIS) * (ConcentrationIS / WeightSample) * RFFA

Where:

-

AreaFA = Peak area of the fatty acid methyl ester

-

AreaIS = Peak area of the internal standard (this compound)

-

ConcentrationIS = Concentration of the internal standard added to the sample (in mg)

-

WeightSample = Weight of the initial sample (in g)

-

RFFA = Response factor of the individual fatty acid relative to the internal standard (often assumed to be 1 for closely related FAMEs in FID, but should be determined experimentally for highest accuracy).

The following table illustrates an example calculation:

| Fatty Acid | Peak Area (Analyte) | Peak Area (IS) | IS Weight (mg) | Sample Weight (g) | Response Factor | Concentration (mg/g) |

| Methyl Palmitate | 150000 | 120000 | 1.0 | 0.05 | 1.0 | 25.0 |

| Methyl Oleate | 250000 | 120000 | 1.0 | 0.05 | 1.0 | 41.7 |

Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Caption: Workflow for GC analysis of fatty acids using an internal standard.

References

Application Note and Protocol: Preparation of Methyl Pentadecanoate Standard Solutions for GC-FID Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for the quantitative analysis of fatty acid methyl esters (FAMEs). Accurate quantification relies on the preparation of precise standard solutions for calibration. Methyl pentadecanoate (C15:0) is a saturated fatty acid methyl ester commonly utilized as an internal standard in FAME analysis due to its infrequent natural occurrence in many biological and food samples. This document provides a detailed protocol for the preparation of this compound standard solutions for use in GC-FID analysis.

Principle

The preparation of standard solutions involves creating a concentrated stock solution of this compound, from which a series of more dilute solutions are prepared through serial dilution. These standards, with known concentrations, are then used to generate a calibration curve by plotting the detector response (peak area) against the concentration of the analyte. This curve is subsequently used to determine the concentration of this compound in unknown samples. The use of a high-purity standard and appropriate solvents is critical for accurate and reproducible results.[1][2]

Materials and Reagents

-

This compound: (CAS No. 7132-64-1) Analytical standard grade, ≥99.5% purity.[3][4]

-

Solvent: n-Heptane or Hexane, GC grade or equivalent purity. These solvents are recommended for their low vapor volume and good evaporation characteristics.[5]

-

Glassware:

-

Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

-

Class A volumetric pipettes or calibrated micropipettes

-

-

Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Ultrasonic bath (optional, for aiding dissolution)

-

GC vials with PTFE-lined septa

-

Experimental Protocols

Preparation of this compound Stock Solution (1000 µg/mL)

-

Weighing: Accurately weigh approximately 10.0 mg of this compound analytical standard into a clean, dry 10 mL Class A volumetric flask using an analytical balance. Record the exact weight.

-

Dissolution: Add a small volume of n-heptane (approximately 5 mL) to the volumetric flask. Gently swirl or sonicate the flask until the this compound is completely dissolved.

-

Dilution to Volume: Once dissolved, bring the solution to the 10 mL mark with n-heptane.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Labeling and Storage: Label the stock solution clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution in a tightly sealed container at -20°C to -80°C for long-term stability.[6]

Preparation of Working Standard Solutions via Serial Dilution

This protocol describes a 10-fold serial dilution to prepare a series of working standards.[7][8] The dilution series can be adjusted based on the expected concentration range of the analyte in the samples.

-

Labeling: Label a series of 10 mL volumetric flasks for the desired concentrations of the working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

-

First Dilution (to 100 µg/mL):

-

Pipette 1.0 mL of the 1000 µg/mL stock solution into the volumetric flask labeled "100 µg/mL".

-

Dilute to the 10 mL mark with n-heptane.

-

Cap and invert the flask multiple times to ensure thorough mixing.

-

-

Second Dilution (to 10 µg/mL):

-

Pipette 1.0 mL of the 100 µg/mL working standard into the volumetric flask labeled "10 µg/mL".

-

Dilute to the 10 mL mark with n-heptane.

-

Cap and invert the flask multiple times to mix.

-

-

Third Dilution (to 1 µg/mL):

-

Pipette 1.0 mL of the 10 µg/mL working standard into the volumetric flask labeled "1 µg/mL".

-

Dilute to the 10 mL mark with n-heptane.

-

Cap and invert the flask multiple times to mix.

-

-

Transfer to Vials: Transfer the prepared working standard solutions into appropriately labeled GC vials.

-

Storage: Store the working standard solutions at -20°C when not in use. It is recommended to prepare fresh working standards regularly.

Data Presentation

The following table summarizes the preparation of the this compound standard solutions.

| Standard Solution | Initial Solution | Volume of Initial Solution (mL) | Final Volume (mL) | Final Concentration (µg/mL) |

| Stock Solution | Solid Standard | 10.0 mg (weighed) | 10.0 | 1000 |

| Working Standard 1 | Stock Solution | 1.0 | 10.0 | 100 |

| Working Standard 2 | Working Standard 1 | 1.0 | 10.0 | 10.0 |

| Working Standard 3 | Working Standard 2 | 1.0 | 10.0 | 1.0 |

Visualization of Experimental Workflow

Caption: Preparation of this compound Standards.

Quality Control

-

Solvent Blank: Analyze a solvent blank (n-heptane) to ensure that there are no interfering peaks at the retention time of this compound.

-

Calibration Curve: After preparing the standard solutions, inject them into the GC-FID system to generate a calibration curve. The curve should have a correlation coefficient (r²) of ≥ 0.995 for acceptance.

-

Verification Standard: A quality control standard, prepared from a separate weighing of the analytical standard, should be analyzed to verify the accuracy of the calibration curve.

Safety Precautions

-

Handle this compound and all solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and n-heptane before use.

References

- 1. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. This compound = 98.5 7132-64-1 [sigmaaldrich.com]

- 5. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ossila.com [ossila.com]

- 8. How to Do Serial Dilutions: 9 Steps (with Pictures) - wikiHow [wikihow.com]

Application Notes and Protocols for FAME Analysis Using Methyl Pentadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Methyl Ester (FAME) analysis is a cornerstone technique for the qualitative and quantitative profiling of fatty acids in biological and industrial samples. This process involves the conversion of fatty acids into their corresponding methyl esters, which are more volatile and amenable to gas chromatography (GC). The use of an internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and injection volume. Methyl pentadecanoate (C15:0) is a suitable internal standard for many applications due to its odd-numbered carbon chain, which typically prevents it from being naturally present in most plant and animal lipids.[1] These notes provide detailed protocols for the use of this compound as an internal standard in FAME analysis by GC with Flame Ionization Detection (FID).

Principle of the Method

The overall process involves the extraction of lipids from the sample, followed by a transesterification or esterification reaction to convert fatty acids into FAMEs. A known amount of this compound is added to the sample at the beginning of the procedure. The FAMEs, including the internal standard, are then separated and quantified by GC-FID. The concentration of each fatty acid is determined by comparing its peak area to that of the internal standard.

Application Areas

-

Drug Development: Assessing the impact of drugs on lipid metabolism and cellular membrane composition.

-

Clinical Research: Profiling fatty acids in plasma, tissues, and other biological fluids as biomarkers for various diseases.

-

Nutritional Science: Determining the fatty acid composition of foods and dietary supplements.

-

Biofuel Industry: Quantifying the FAME content in biodiesel.[2][3]

Experimental Protocols

I. Reagents and Materials

-

Solvents: Hexane, Chloroform, Methanol (all GC grade or higher)

-

Internal Standard Stock Solution: Prepare a 1 mg/mL solution of this compound (C15:0) in hexane.

-

Esterification/Transesterification Reagent: 2% (v/v) H₂SO₄ in methanol or 14% Boron Trifluoride (BF₃) in methanol.[4]

-

Neutralization Solution: Saturated sodium chloride (NaCl) solution.

-

Drying Agent: Anhydrous sodium sulfate.

-

Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

-

Glassware: Pasteur pipettes, volumetric flasks, centrifuge tubes.

II. Sample Preparation: Lipid Extraction (Folch Method)

-

Homogenization: Homogenize 10-50 mg of tissue or 1 mL of biofluid in a 2:1 (v/v) chloroform:methanol solution.

-

Internal Standard Addition: Add a known volume of the this compound internal standard stock solution to the homogenate. The amount should be chosen to yield a peak area comparable to the analytes of interest.

-

Extraction: Vortex the mixture vigorously for 2 minutes.

-